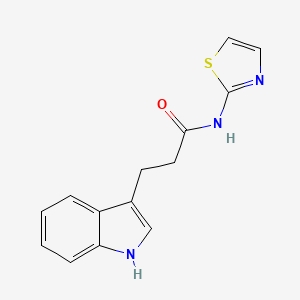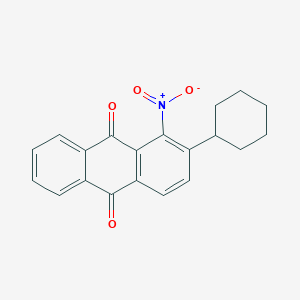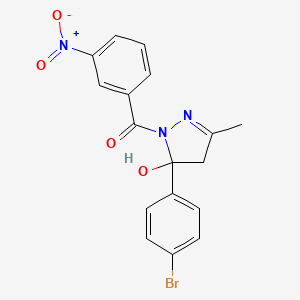![molecular formula C14H20ClNO B4883506 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine, also known as CPP, is a molecule that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Therefore, CPP has been used as a tool to investigate the function of the NMDA receptor and its role in various neurological disorders.
作用機序
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as glutamate, which is the endogenous ligand of the receptor. By binding to the receptor, 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine prevents the activation of the receptor by glutamate, thereby reducing the influx of calcium ions into the neuron. This leads to a reduction in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
The blockade of the NMDA receptor by 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to reduce long-term potentiation (LTP), which is a key mechanism of synaptic plasticity and learning. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has also been shown to reduce the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. In addition, 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been shown to induce apoptosis in certain types of neurons.
実験室実験の利点と制限
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has several advantages as a tool for investigating the function of the NMDA receptor. It is a selective antagonist of the receptor, which means that it does not affect other types of glutamate receptors. It is also relatively stable and easy to administer. However, there are some limitations to its use. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, its effects on the NMDA receptor can be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for the use of 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine in scientific research. One area of interest is the role of the NMDA receptor in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been shown to reduce the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. Another area of interest is the role of the NMDA receptor in pain perception and addiction. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been shown to reduce the development of tolerance to opioids, which may have implications for the treatment of opioid addiction. Finally, there is interest in developing more selective and longer-lasting NMDA receptor antagonists based on the structure of 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine.
合成法
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methylphenol with propylene oxide to form 2-(2-chloro-5-methylphenoxy)propanol. The latter is then reacted with pyrrolidine in the presence of a base to form 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine.
科学的研究の応用
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been extensively used in scientific research to investigate the function of the NMDA receptor. It has been used in animal studies to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has also been used to investigate the role of the NMDA receptor in pain perception and addiction.
特性
IUPAC Name |
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-5-6-13(15)14(11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJDIRCCSOXJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-5-methylphenoxy)propyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4883428.png)
![2-chloro-N-[2-(4-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B4883434.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)


![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)

